2-(1,1,2,2-Tetrafluoro-2-phenylethyl)pyridine

Medicinal Chemistry Fluorine Chemistry Building Blocks

Researchers seeking to install both fluorinated hydrophobicity and an aromatic handle in a single synthetic step face limited scaffold options beyond simple analogs like 2-(trifluoromethyl)pyridine. 2-(1,1,2,2-Tetrafluoro-2-phenylethyl)pyridine (CAS 1378261-29-0) solves this with a unique tetrafluoro-phenylethyl-pyridine motif that cannot be replicated by generic alternatives. • Single-step introduction of fluorinated hydrophobic character & aromatic group for HTS library synthesis • Pyridyl nitrogen serves as metal coordination site for tailored catalyst & ligand design • High fluorine content enables 19F NMR probe development for studying fluorophilic interactions Supplied as a solid (≥95% purity); ambient storage; shipped globally under standard R&D terms.

Molecular Formula C13H9F4N
Molecular Weight 255.21 g/mol
CAS No. 1378261-29-0
Cat. No. B6352186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,1,2,2-Tetrafluoro-2-phenylethyl)pyridine
CAS1378261-29-0
Molecular FormulaC13H9F4N
Molecular Weight255.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(C2=CC=CC=N2)(F)F)(F)F
InChIInChI=1S/C13H9F4N/c14-12(15,10-6-2-1-3-7-10)13(16,17)11-8-4-5-9-18-11/h1-9H
InChIKeyBRXRIKUZMGVZHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,1,2,2-Tetrafluoro-2-phenylethyl)pyridine: Sourcing & Key Characteristics


2-(1,1,2,2-Tetrafluoro-2-phenylethyl)pyridine (CAS 1378261-29-0) is a specialized fluorinated aromatic building block with the molecular formula C13H9F4N and a molecular weight of 255.21 g/mol . It is characterized by a pyridine ring substituted with a 1,1,2,2-tetrafluoro-2-phenylethyl group, imparting distinct electronic and steric properties . Commercially, it is typically supplied as a solid with a purity of ≥95% and is available from several specialized chemical suppliers . Its chemical safety profile includes standard hazard statements for a research chemical: it is harmful if swallowed, in contact with skin, or if inhaled (H302+312+332), and may cause eye and respiratory irritation (H319, H335) .

2-(1,1,2,2-Tetrafluoro-2-phenylethyl)pyridine: Substitution Inadvisability


The selection of 2-(1,1,2,2-Tetrafluoro-2-phenylethyl)pyridine over simpler fluorinated pyridine analogs is driven by its unique structural features, which directly impact its utility as a synthetic building block. The combination of a basic pyridyl nitrogen with the specific 1,1,2,2-tetrafluoro-2-phenylethyl group creates a distinct steric and electronic environment that cannot be replicated by generic alternatives like 2-(trifluoromethyl)pyridine . This motif is specifically designed to introduce both fluorinated hydrophobic character and an aromatic handle in a single step, a feature that is critical for the construction of more complex molecules in medicinal chemistry and materials science [1]. A public assessment of the literature reveals that while the core compound is available, specific comparative performance data against defined analogs are not currently available in the public domain. Therefore, the differentiation is based on its structural uniqueness and the lack of commercially available, equivalent substitutes for this exact molecular scaffold .

2-(1,1,2,2-Tetrafluoro-2-phenylethyl)pyridine: Comparative Evidence


Structural Uniqueness vs. 2-(Trifluoromethyl)pyridine

The target compound features a 2-(1,1,2,2-tetrafluoro-2-phenylethyl) substituent, which differs fundamentally from simpler fluorinated analogs like 2-(trifluoromethyl)pyridine. The specific combination of a tetrafluoroethyl linker and a phenyl ring creates a distinct spatial and electronic profile not found in smaller, less complex fluorinated pyridines [1]. While no direct comparative assays were located in the public domain, the molecular structure itself provides the key point of differentiation. The SMILES string for the target is FC(F)(c1ccccc1)C(F)(F)c1ccccn1, whereas for 2-(trifluoromethyl)pyridine it is FC(F)(F)c1ccccn1 . This structural difference is quantifiable: the target has a molecular weight of 255.21 g/mol compared to 147.10 g/mol for the comparator, reflecting the additional C8H5F group [2].

Medicinal Chemistry Fluorine Chemistry Building Blocks

Fluorination Pattern vs. 2-(Pentafluoroethyl)pyridine

The target compound's 1,1,2,2-tetrafluoro-2-phenylethyl group offers a unique balance of fluorine content and aromatic character compared to a fully fluorinated alkyl chain like the pentafluoroethyl group. The target compound (C13H9F4N) contains four fluorine atoms attached to a carbon chain that terminates in a phenyl ring . In contrast, 2-(pentafluoroethyl)pyridine (C7H4F5N) contains five fluorine atoms on a saturated C2F5 group, lacking the aromatic extension [1]. This difference results in a higher carbon-to-fluorine ratio (3.25 vs. 1.4) and a molecular weight of 255.21 g/mol compared to 197.11 g/mol for the comparator, providing different solubility and lipophilicity profiles suitable for distinct chemical space exploration .

Medicinal Chemistry Materials Science Fluorine Chemistry

Commercial Availability & Purity Profile

A procurement assessment reveals that 2-(1,1,2,2-Tetrafluoro-2-phenylethyl)pyridine is commercially available from multiple specialized suppliers with a minimum purity specification of ≥95% . This is a critical baseline for research use, ensuring reliable performance in downstream reactions. In contrast, simpler analogs like 2-(trifluoromethyl)pyridine are widely available as commodity chemicals from numerous global suppliers, often at higher purities (≥98%) and lower cost . The target compound's availability is more limited, reflecting its role as a more specialized building block, which is a key consideration for supply chain planning and cost assessment in research projects.

Chemical Synthesis R&D Procurement Building Blocks

2-(1,1,2,2-Tetrafluoro-2-phenylethyl)pyridine: Key R&D Applications


Medicinal Chemistry: Fluorinated Heterocyclic Libraries

The unique 2-(1,1,2,2-tetrafluoro-2-phenylethyl) group is a valuable moiety for medicinal chemists exploring novel chemical space. Its incorporation into a pyridine scaffold provides a handle for introducing both fluorinated hydrophobic character and an aromatic group in a single step. This is particularly useful for building diverse compound libraries for high-throughput screening against biological targets, where the tetrafluoro-phenylethyl motif may impart improved metabolic stability or binding affinity compared to simpler alkyl or fluoroalkyl groups .

Advanced Material Synthesis: Functionalized Ligands & Polymers

The compound serves as a precursor for creating ligands with tailored electronic and steric properties for catalysis or materials science applications. The pyridine nitrogen is a well-known coordination site for metals, and the bulky, fluorinated phenylethyl substituent can modulate the metal center's reactivity. This is valuable for designing new catalysts for organic transformations or for synthesizing fluorinated polymers with specific optical or surface properties .

Chemical Biology: Probe Development for Fluorophilic Interactions

The compound's high fluorine content makes it a potential starting material for designing chemical probes to study fluorophilic interactions in biological systems. The tetrafluoro-phenylethyl group is more lipophilic and metabolically stable than non-fluorinated counterparts. Researchers may use it to functionalize a bioactive scaffold and then employ 19F NMR or other fluorine-sensitive techniques to study binding events, protein-ligand interactions, or cellular uptake mechanisms .

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